

BAY-549: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951

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These application notes provide a comprehensive overview of the potential utility of **BAY-549**, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the field of neuroscience research. While direct studies utilizing **BAY-549** in neuroscience are limited in publicly available literature, its mechanism of action as a powerful ROCK inhibitor suggests significant potential in studying and promoting neural repair and plasticity. The protocols provided herein are adapted from established methodologies for other ROCK inhibitors and are intended to serve as a starting point for researchers investigating the effects of **BAY-549** on the nervous system.

Introduction to BAY-549

BAY-549, also known as Azaindole 1, is a highly selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.^[1] The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, and in the nervous system, it is a key inhibitory pathway for axonal growth and regeneration. Therefore, inhibitors of this pathway are valuable research tools and potential therapeutic agents for conditions involving neuronal damage and degeneration.

Quantitative Data for BAY-549

The following tables summarize the key quantitative pharmacological data for **BAY-549**, facilitating its comparison and application in experimental settings.

Table 1: In Vitro Potency of **BAY-549**

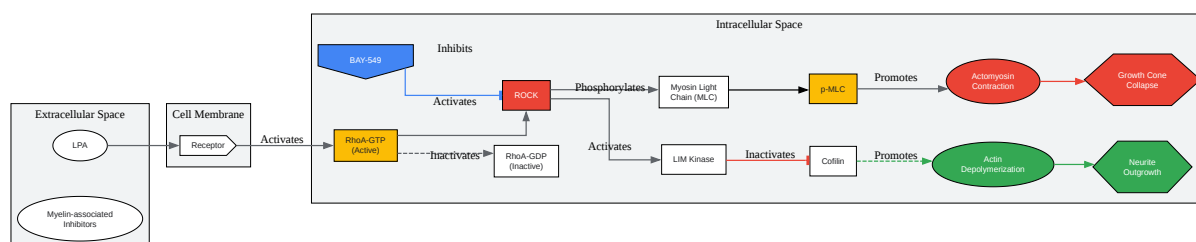
| Target | Species | Assay Type | IC50 (nM) | Reference |
|----------------|---------|-----------------------------------|-----------|-----------|
| ROCK1 | Human | Cell-free assay | 0.6 | [1] |
| ROCK2 | Human | Cell-free assay | 1.1 | [1] |
| Vasorelaxation | Rabbit | Phenylephrine-induced contraction | 65 | [1] |

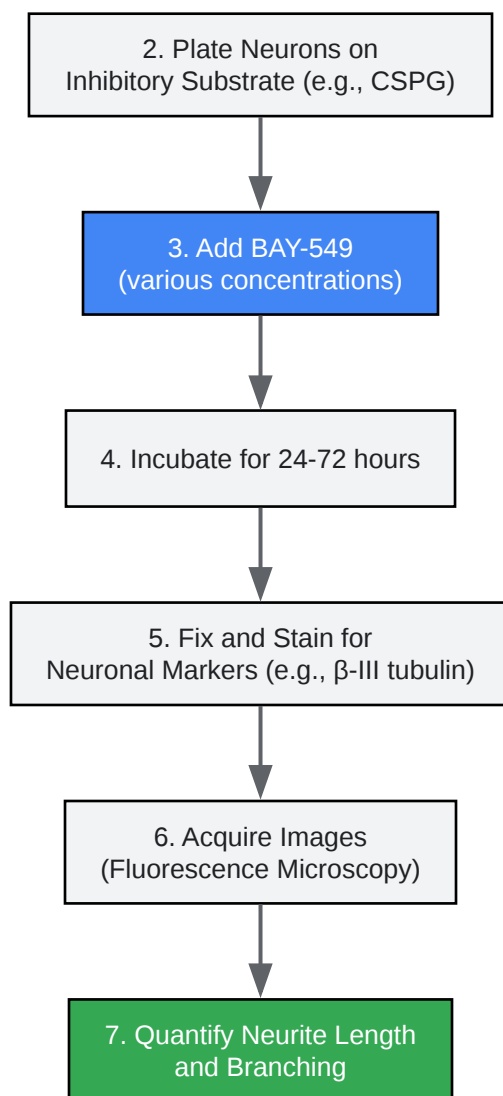
Table 2: In Vivo Effects of **BAY-549**

| Animal Model | Administration | Effect | Doses (mg/kg) | Reference |
|------------------|----------------|--|---------------------------|-----------|
| Normotensive Rat | Intravenous | Dose-dependent decrease in blood pressure | 0.03, 0.1, 0.3 | [1] |
| Hypertensive Rat | Oral | Dose-dependent decrease in mean blood pressure | Not specified in snippets | [1] |

Signaling Pathway

The diagram below illustrates the central role of the Rho/ROCK pathway in mediating neurite growth inhibition and how inhibitors like **BAY-549** can counteract this effect.





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References

- 1. scispace.com [scispace.com]
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